molecular formula C26H54NO7P B13411182 (S)-3-Hydroxy-2-(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate

(S)-3-Hydroxy-2-(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate

Cat. No.: B13411182
M. Wt: 523.7 g/mol
InChI Key: IQGPMZRCLCCXAG-VWLOTQADSA-N
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Description

(S)-3-Hydroxy-2-(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate is a zwitterionic phospholipid compound. It is a derivative of phosphatidylcholine, a major component of biological membranes. This compound is characterized by its unique structure, which includes a stearoyl group, a hydroxypropyl group, and a trimethylammonioethyl phosphate group. It plays a crucial role in various biological processes and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Hydroxy-2-(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate typically involves the esterification of stearic acid with glycerol, followed by the introduction of the trimethylammonioethyl phosphate group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Hydroxy-2-(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized phospholipids, which are important in signaling pathways.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

    Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include modified phospholipids with altered functional groups, which can have different biological activities and properties.

Scientific Research Applications

(S)-3-Hydroxy-2-(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study lipid behavior and interactions.

    Biology: It plays a role in membrane biology, helping to understand membrane dynamics and protein-lipid interactions.

    Medicine: It is investigated for its potential in drug delivery systems, particularly in liposomal formulations.

    Industry: It is used in the formulation of cosmetics and personal care products due to its biocompatibility and emulsifying properties.

Mechanism of Action

The mechanism of action of (S)-3-Hydroxy-2-(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate involves its integration into biological membranes, where it can influence membrane fluidity and protein function. The trimethylammonioethyl phosphate group interacts with other membrane components, affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Hydroxy-3-(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate
  • 2,3-Bis(stearoyloxy)propyl 2-(trimethylammonio)ethyl phosphate
  • (2S)-2-Hydroxy-3-(stearoyloxy)propyl 2-(trimethylammonio)ethyl phosphate

Uniqueness

(S)-3-Hydroxy-2-(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate is unique due to its specific stereochemistry, which can influence its interaction with biological membranes and its overall biological activity. This stereochemistry can result in different physical properties and biological effects compared to its similar compounds.

Properties

Molecular Formula

C26H54NO7P

Molecular Weight

523.7 g/mol

IUPAC Name

[(2S)-3-hydroxy-2-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m0/s1

InChI Key

IQGPMZRCLCCXAG-VWLOTQADSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C

Origin of Product

United States

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